molecular formula C13H17N3O4 B14866195 Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate

Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B14866195
M. Wt: 279.29 g/mol
InChI Key: UORXIXKBUFYCEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 2-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the piperazine ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Cyclization: Fused piperazine ring systems.

Scientific Research Applications

Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites and exert its effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group on the phenyl ring can significantly influence the compound’s properties and interactions with molecular targets .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3

InChI Key

UORXIXKBUFYCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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